

4-Fluoro-1H-indazole-7-carbonitrile chemical properties

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Compound of Interest

Compound Name: 4-Fluoro-1H-indazole-7-carbonitrile

Cat. No.: B1447501

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An In-depth Technical Guide to **4-Fluoro-1H-indazole-7-carbonitrile**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Fluoro-1H-indazole-7-carbonitrile is a specialized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural features—a bio-active indazole core, a metabolically robust fluorine substituent, and a chemically versatile nitrile group—position it as a key intermediate in the synthesis of high-value pharmaceutical compounds.^[1] This guide provides a comprehensive overview of its chemical and physical properties, offers predictive insights into its spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its primary applications, particularly in the development of targeted kinase inhibitors for oncology.^[1] The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

The Strategic Value of the Fluorinated Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, including the anti-cancer agents Axitinib and Entrectinib, and the antiemetic Granisetron.^{[2][3]} Its bicyclic structure allows for specific three-dimensional

orientations of substituents that can engage in critical hydrogen bonding and hydrophobic interactions with biological targets.^[3]

The introduction of a fluorine atom, as in **4-Fluoro-1H-indazole-7-carbonitrile**, is a deliberate strategy in modern drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity with target proteins through favorable electrostatic interactions.^[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate. The additional presence of a nitrile group at the 7-position provides a versatile chemical handle for further molecular elaboration, making this compound a highly strategic starting material.^[1]

Physicochemical and Structural Properties

While extensive experimental data for **4-Fluoro-1H-indazole-7-carbonitrile** is not widely published, its core properties can be reliably established from supplier data and inferred from related structures.

Table 1: Core Properties of 4-Fluoro-1H-indazole-7-carbonitrile

Property	Value	Source
CAS Number	1408058-17-2	[1] [5] [6]
Molecular Formula	C ₈ H ₄ FN ₃	[1] [5] [6]
Molecular Weight	161.14 g/mol	[1] [5]
Appearance	Solid	[6]
Purity (Typical)	≥95%	[1] [6]
Storage	Room temperature, sealed in dry conditions	[1]

The parent compound, 4-Fluoro-1H-indazole, is a solid with a melting point of 130.0 to 134.0 °C and is slightly soluble in DMSO and methanol.^{[7][8]} It is anticipated that the addition of the polar, electron-withdrawing nitrile group in **4-Fluoro-1H-indazole-7-carbonitrile** would likely

increase its melting point and alter its solubility profile due to changes in crystal lattice packing and molecular polarity.

Caption: Chemical structure and key identifiers.

Predictive Spectroscopic Characterization

Definitive spectral data requires experimental acquisition. However, based on the known effects of its constituent functional groups and data from analogous structures, a predictive spectroscopic profile can be constructed.^{[9][10]} This serves as a benchmark for researchers to confirm the identity and purity of the material.

Table 2: Predicted Spectroscopic Signatures

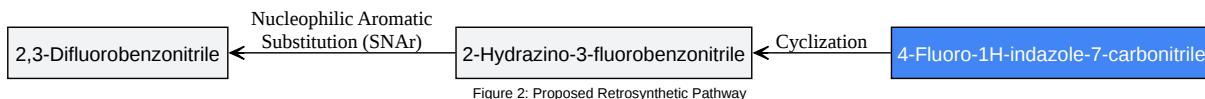
Technique	Expected Features	Rationale
¹ H NMR	2-3 signals in the aromatic region (δ 7.0-8.5 ppm); 1 broad singlet for the N-H proton (δ >10 ppm).	Aromatic protons on the benzene portion of the indazole ring. The N-H proton of indazoles is typically deshielded and may exchange with D ₂ O.
¹³ C NMR	8 distinct signals; 1 signal for the nitrile carbon (δ ~115-120 ppm); aromatic carbons (δ ~100-150 ppm).	Signals correspond to the 8 unique carbon atoms in the molecule. The nitrile carbon has a characteristic chemical shift.
¹⁹ F NMR	A single resonance.	A singlet is expected as there are no adjacent fluorine or hydrogen atoms to cause splitting.
IR Spectroscopy	Sharp, strong C≡N stretch (~2220-2240 cm ⁻¹); Broad N-H stretch (~3100-3500 cm ⁻¹); C-F stretch (~1000-1350 cm ⁻¹).	These are characteristic vibrational frequencies for nitrile, N-H (in a heterocyclic ring), and aryl-fluoride bonds.
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z ≈ 161.04.	Corresponds to the nominal molecular weight of the compound. High-resolution mass spectrometry would confirm the elemental composition.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted indazoles often involves the cyclization of an appropriately substituted phenylhydrazine or the reaction of an ortho-functionalized carbonyl compound with

hydrazine.[2][9] A plausible retrosynthetic pathway for **4-Fluoro-1H-indazole-7-carbonitrile** originates from a readily available difluorobenzonitrile.



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Caption: Retrosynthesis from a commercial precursor.

Exemplary Synthetic Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of 2-Hydrazino-3-fluorobenzonitrile

- **Reaction Setup:** To a solution of 2,3-difluorobenzonitrile (1.0 eq) in ethanol in a sealed pressure vessel, add hydrazine hydrate (3.0-5.0 eq).
- **Execution:** Heat the reaction mixture to 80-100 °C. The causality for using elevated temperature is to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the electron-withdrawing nitrile group.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).
- **Workup:** Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can often be used without further purification.

Step 2: Cyclization to **4-Fluoro-1H-indazole-7-carbonitrile**

- **Reaction Setup:** The mechanism for this intramolecular cyclization is not explicitly defined in the literature for this substrate but can be achieved under thermal conditions. Dissolve the

crude 2-Hydrazino-3-fluorobenzonitrile from the previous step in a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

- Execution: Heat the solution to a high temperature (e.g., 180-220 °C). This provides the energy for the intramolecular cyclization and elimination of ammonia to form the stable indazole ring.
- Monitoring: Monitor the formation of the product by TLC or LC-MS.
- Purification (Self-Validating System): Upon completion, cool the mixture and purify directly by column chromatography on silica gel. The identity and purity (>95%) of the final product must be validated by the spectroscopic methods outlined in Table 2 (NMR, MS), confirming the success of the synthesis.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate.

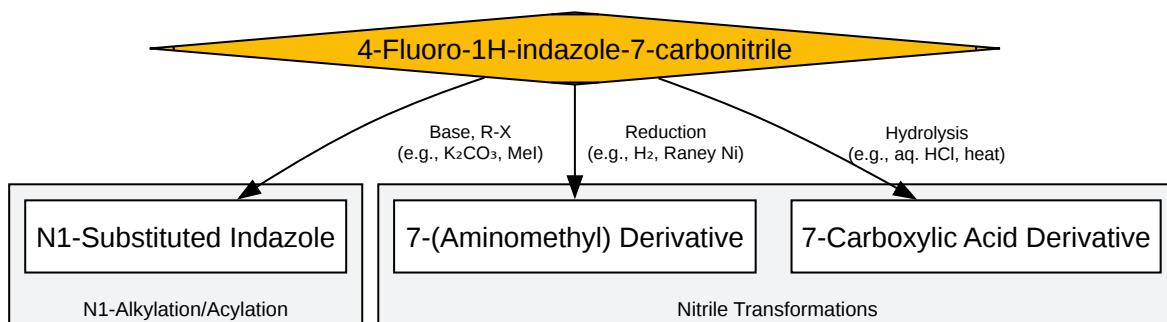


Figure 3: Key Reactivity Pathways

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Caption: Potential transformations of the title compound.

Applications in Drug Discovery

The primary application of **4-Fluoro-1H-indazole-7-carbonitrile** is as a building block for complex, biologically active molecules.^[1] Its structure is particularly suited for the synthesis of

ATP-competitive kinase inhibitors, a major class of anti-cancer drugs.

Causality in Kinase Inhibitor Design:

- Indazole Core: The N-H donor and the pyrazole nitrogen acceptor of the indazole ring are ideal for forming a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of a protein kinase.
- Fluorine at C4: This substituent projects into a solvent-exposed region or a specific hydrophobic pocket, where it can improve metabolic stability and fine-tune binding potency. [1]
- Nitrile at C7: The nitrile can act as a hydrogen bond acceptor or, more commonly, serves as a synthetic precursor to larger groups designed to occupy the solvent-exposed region of the kinase, often improving selectivity and physical properties.[1]

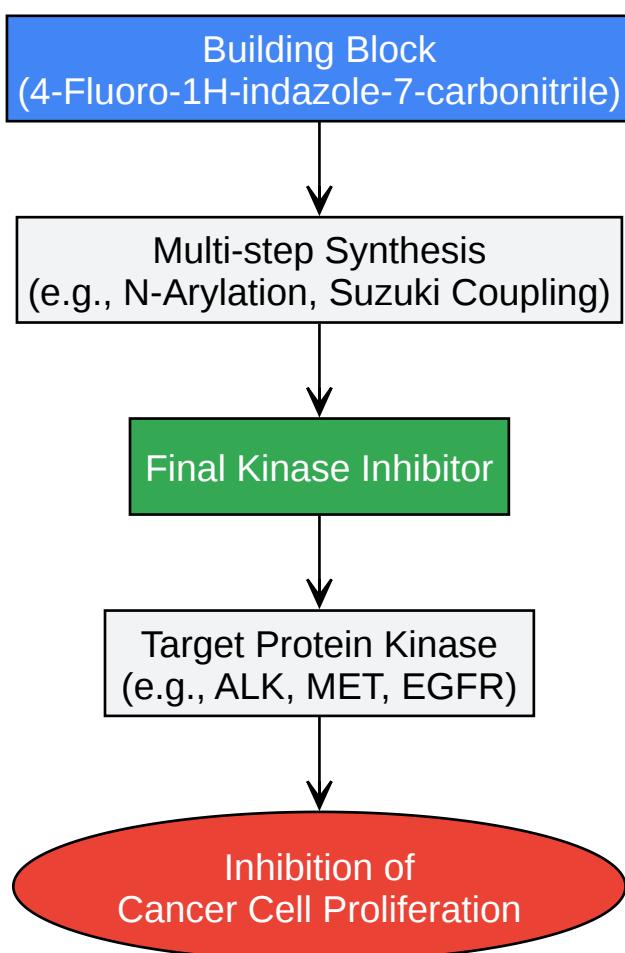


Figure 4: Workflow in Kinase Inhibitor Development

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Caption: Role as a starting material in drug development.

Safety, Handling, and Storage

As a laboratory chemical, **4-Fluoro-1H-indazole-7-carbonitrile** requires careful handling. While a specific MSDS is the ultimate authority, general precautions for related powdered heterocyclic compounds should be followed.[5][11]

Table 3: Hazard and Safety Profile

Category	Information	Precautionary Action
Acute Toxicity	Harmful if swallowed (GHS Category 4).[5]	Do not ingest. Wash hands thoroughly after handling.
Irritation	May cause skin, eye, and respiratory irritation.[12][13]	Wear appropriate PPE: nitrile gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[5][11]
Incompatibilities	Strong oxidizing agents.[11]	Store away from strong oxidizers.
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[1][11]	Store in accordance with standard laboratory practice for chemical reagents.

Protocol: Standard Laboratory Handling

- Assessment: Before use, consult the supplier-specific Safety Data Sheet (SDS).
- Engineering Controls: Conduct all transfers and weighing operations within a certified chemical fume hood to prevent inhalation of dust.
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

- Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-1H-indazole-7-carbonitrile is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its combination of a biologically relevant indazole core with the advantageous properties of fluorine and the synthetic flexibility of a nitrile group makes it a high-potential intermediate for the discovery of next-generation therapeutics. Understanding its properties, reactivity, and safe handling is essential for unlocking its full potential in the research and development of novel drugs.

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